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Introduction: Isomaltitol, a disaccharide sugar alcohol, is an increasingly popular
pharmaceutical excipient in the development of solid oral dosage forms, particularly tablets.
Derived from sucrose, it is a mixture of two diastereomers: 1-O-a-D-glucopyranosyl-D-mannitol
dihydrate (GPM) and 6-O-a-D-glucopyranosyl-D-sorbitol (GPS).[1][2] Its unique
physicochemical properties, including low hygroscopicity, good flowability, and direct
compressibility, make it a versatile choice for various tableting applications, including direct
compression, chewable tablets, and orally disintegrating tablets (ODTs).[1][3][4] This document
provides a comprehensive overview of isomaltitol's applications in tablet formulation, complete
with experimental protocols and key performance data.

Key Advantages of Isomaltitol in Tablet Formulation

Isomaltitol offers several distinct advantages that address common challenges in tablet
manufacturing:

» Excellent Stability: Due to its stable glycosidic bonds, isomaltitol is resistant to chemical
degradation, contributing to the overall stability of the final product. Its low hygroscopicity
ensures that tablets remain physically stable even when stored in humid conditions.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1672253?utm_src=pdf-interest
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.tabletscapsules.com/3641-Technical-Articles/592034-Eye-on-Excipients-Using-isomalt-as-a-Carrier-for-Liquid-APIs/
https://www.pharmaexcipients.com/wp-content/uploads/attachments/Pharma_poster_Sensorik_A0_portrait.pdf?t=1442598355
https://www.tabletscapsules.com/3641-Technical-Articles/592034-Eye-on-Excipients-Using-isomalt-as-a-Carrier-for-Liquid-APIs/
https://csfarmacie.cz/pdfs/csf/2009/04/06.pdf
https://www.pharmaexcipients.com/news/odt-dc-fluid-bed/
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/product/b1672253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

o Patient-Friendly: Isomaltitol has a sugar-like taste and a pleasant mouthfeel without a
significant cooling effect, which can improve patient compliance, especially in pediatric and
geriatric populations. It is also non-cariogenic and has a low glycemic index, making it
suitable for a wider range of patients.

o Manufacturing Efficiency: Isomaltitol's excellent flowability and compressibility make it ideal
for direct compression, a cost-effective and time-saving manufacturing process that involves
fewer steps than wet granulation.

o Versatility in Formulations: It is a multifunctional excipient that can act as a filler, binder, and
taste-masking agent. Different grades of isomaltitol are available, offering a range of
solubilities and compaction properties to suit various applications, from conventional tablets

to fast-dissolving formulations.
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Caption: Logical relationship of isomaltitol's core advantages.

Physicochemical Properties and Performance Data

The selection of an appropriate excipient is critical for successful tablet formulation. The tables
below summarize the key properties of isomaltitol and its performance in various tablet

formulations.

Table 1: Physicochemical Properties of Isomaltitol
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Property Value/Description Reference

Mixture of 1-O-a-D-

glucopyranosyl-D-mannitol

Composition dihydrate (GPM) and 6-O-a-D-
glucopyranosyl-D-sorbitol
(GPS)

Hygroscopicity Low

Varies by grade; galenlQ™

721 is more soluble than

Solubility galenlQ™ 720. Solubility of
isomalt is approximately 25%
(wiw).

Flowability Excellent

Good, suitable for direct
Compressibility compression. Exhibits plastic

behavior.

Sugar-like sweetness (45-70%
of sucrose), pleasant

Taste o
mouthfeel, no significant

cooling effect.

Table 2: Performance of Isomaltitol in Tablet Formulations
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Formulation
Parameter

Active
Pharmaceutical
Ingredient (API)

Key Findings Reference

Direct Compression

Paracetamol

Acceptable tablets
produced with up to
30% drug load.
Tensile strength
decreased and
disintegration time
increased with higher

drug concentration.

Orally Disintegrating
Tablets (ODTSs)

Placebo

Tablets with isomalt
(galenlQ™ 721) and
3% crospovidone
achieved
disintegration times of

less than 20 seconds.

Chewable Tablets

Liquid APIs (Linseed

Oil, Simethicone)

Isomalt successfully
carried 7% w/w of
liquid APIs, producing
tablets with excellent
hardness and
pharmacopoeial
compliance for mass
uniformity and
friability.

Orodispersible Mini-
Tablets (ODMTS)

Hydrochlorothiazide,

Enalapril Maleate

Feasible to produce
2mm ODMTs with
disintegration times
meeting Ph. Eur.
(<180s) and FDA

(<30s) requirements.

Lubricant Sensitivity

Placebo

The presence of
lubricants

(magnesium stearate,
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sodium stearyl
fumarate) did not
decrease tablet
strength.

Experimental Protocols

The following protocols outline standard procedures for the formulation and evaluation of

tablets containing isomailtitol.

Start: APl and
Excipient

Selection

(API, Isomaltitol

1. Blending
, Lubricant, etc.)

\

y

2. Direct Compression
(Rotary Tablet Press)

3. Tablet Evaluation

Y

Hardness Testing

Friability Testing

Disintegration Testing Dissolution Testing

End: Final Formulation
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Caption: Experimental workflow for tablet formulation and evaluation.

Direct Compression Tablet Formulation

This protocol describes a typical direct compression process.

Materials:

Active Pharmaceutical Ingredient (API)

Isomaltitol (e.g., galenlQ™ 720 or 721)

Lubricant (e.g., Magnesium Stearate, 0.5-1.0% w/w)

Glidant (e.g., Colloidal Silicon Dioxide, ~0.5% w/w, if needed to improve flow)

Disintegrant (e.g., Crospovidone, 2-3% w/w for ODTS)

Equipment:

e Blender (e.g., V-blender, high-shear mixer-granulator)

o Rotary Tablet Press with appropriate tooling

Procedure:

» Milling and Sieving: Individually mill and/or sieve the APl and excipients to achieve a uniform
particle size distribution.

» Blending: a. Place the APl and isomaltitol in the blender and mix for a predetermined time
(e.g., 10-15 minutes) to ensure homogeneity. b. If using a glidant, add it to the blend and mix
for an additional 3-5 minutes. c. Add the lubricant and blend for a final, shorter period (e.g.,
2-3 minutes) to avoid over-lubrication.

o Tableting: a. Transfer the final blend to the hopper of the rotary tablet press. b. Set the
desired tablet weight, compression force, and press speed. For example, a target hardness
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of 60-110 N can be a starting point. c. Begin the compression run, collecting tablets for in-
process quality control checks.

Tablet Evaluation Protocols

These are standard quality control tests performed on manufactured tablets.
A. Hardness (Crushing Strength) Test

» Objective: To determine the force required to break a tablet in a diametrical compression
test.

o Apparatus: Tablet hardness tester.

e Procedure:

o

Place a single tablet on its edge between the two jaws of the tester.

[e]

Start the instrument to apply a compressive force.

(¢]

Record the force (in Newtons or kiloponds) at which the tablet breaks.

[¢]

Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the average
and standard deviation.

B. Friability Test

o Objective: To assess the ability of uncoated tablets to withstand abrasion during packaging,
handling, and shipping.

o Apparatus: Friability tester (Roche Friabilator).
e Procedure:

o Take a sample of tablets (usually a number that weighs close to 6.5g) and record their
initial total weight (W_initial).

o Place the tablets in the friabilator drum.
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o Rotate the drum at 25 rpm for 4 minutes (100 rotations).
o Remove the tablets, carefully de-dust them, and record their final weight (W_final).

o Calculate the percentage friability: [(W_initial - W_final) / W_initial] * 100. A value of less
than 1% is generally considered acceptable.

C. Disintegration Test

o Objective: To measure the time it takes for a tablet to break up into smaller particles under
specified conditions.

o Apparatus: Disintegration tester with discs, maintained at 37 = 2 °C.

e Procedure:
o Place one tablet in each of the six tubes of the basket-rack assembly.
o Place a disc on top of each tablet (if required by the monograph).

o Immerse the basket in the specified fluid (e.g., water, simulated gastric fluid) at 37 °C and
start the apparatus.

o Record the time at which all six tablets have completely disintegrated (i.e., no solid residue
remains on the screen, or only a soft mass with no palpable core).

D. Dissolution Test

o Objective: To measure the rate and extent of drug release from the tablet into a liquid
medium over time.

o Apparatus: Dissolution testing apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus
2 - Paddle).

e Procedure:

o Prepare the dissolution medium (e.g., phosphate buffer pH 6.8) and bring it to 37 £ 0.5 °C.
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o Place one tablet in each dissolution vessel.
o Begin the test at a specified rotation speed (e.g., 50 or 75 rpm).

o At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of
the dissolution medium.

o Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis
spectrophotometry or HPLC).

o Plot the percentage of drug released versus time to obtain a dissolution profile.

Conclusion

Isomaltitol is a highly functional and versatile excipient that offers significant benefits in the
formulation of a wide range of tablets. Its excellent physicochemical properties facilitate
efficient manufacturing through direct compression and contribute to a stable, patient-friendly
final product. By leveraging the data and protocols presented in this note, researchers and drug
developers can effectively utilize isomaltitol to create robust and high-quality tablet
formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-tablet-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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